molecular formula C14H18O5 B14332945 Nordeoxynivalenol B CAS No. 103776-39-2

Nordeoxynivalenol B

Cat. No.: B14332945
CAS No.: 103776-39-2
M. Wt: 266.29 g/mol
InChI Key: PAKXMQGHFZXKNF-ICGCDAGXSA-N
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Description

Nordeoxynivalenol B is a mycotoxin produced by certain species of Fusarium fungi. It is a derivative of deoxynivalenol, which is commonly found in grains such as wheat, barley, and maize. This compound is known for its toxic effects on humans and animals, causing symptoms such as nausea, vomiting, and diarrhea when ingested in significant amounts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nordeoxynivalenol B typically involves the use of advanced organic chemistry techniques. One common method is the reduction of deoxynivalenol using specific reducing agents under controlled conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound is generally achieved through the cultivation of Fusarium fungi under controlled conditions. The fungi are grown on a suitable substrate, such as grains, and the mycotoxin is extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Nordeoxynivalenol B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxynivalenol derivatives with altered functional groups.

Scientific Research Applications

Nordeoxynivalenol B has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.

    Biology: Researchers study its effects on cellular processes and its role in fungal pathogenicity.

    Medicine: this compound is investigated for its potential therapeutic applications and its toxicological effects on human health.

    Industry: It is used in the development of detection methods for mycotoxins in food and feed products.

Mechanism of Action

Nordeoxynivalenol B exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and interferes with the elongation phase of translation, leading to the accumulation of incomplete polypeptides and subsequent cellular stress. This mechanism is similar to that of other trichothecene mycotoxins, which also target the ribosome and disrupt protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Nivalenol: Another trichothecene mycotoxin with a similar structure and mode of action.

    T-2 Toxin: A potent trichothecene mycotoxin with a different side chain but similar ribosome-targeting mechanism.

Uniqueness

Nordeoxynivalenol B is unique in its specific structural modifications compared to other trichothecenes. These modifications can influence its toxicity, stability, and interactions with biological molecules, making it a valuable compound for studying the structure-activity relationships of mycotoxins.

Properties

CAS No.

103776-39-2

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(2R,3R,3aR,8bR)-3a-(hydroxymethyl)-6,8b-dimethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,3,5-triol

InChI

InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)17)19-14(6-15)12(18)9(16)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14-/m1/s1

InChI Key

PAKXMQGHFZXKNF-ICGCDAGXSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(O2)CO)O)O)C)O

Canonical SMILES

CC1=C(C2=C(C=C1)C3(CC(C(C3(O2)CO)O)O)C)O

Origin of Product

United States

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